

Imatinib mesylate homogenization speed sonication time optimization

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Imatinib Mesylate

CAS No.: 220127-57-1

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Experimental Parameters and Outcomes

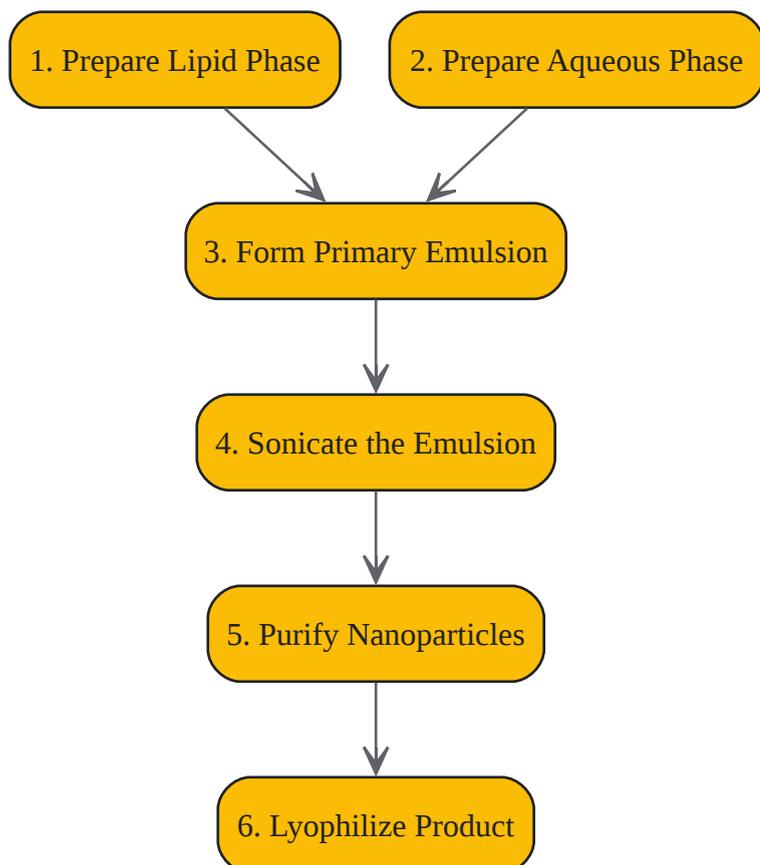
The following table details the method and results for preparing **Imatinib Mesylate**-loaded nanoparticles using the emulsification-sonication technique [1].

Parameter	Details & Specifications
Preparation Method	Emulsification-sonication method [1]
Homogenization Speed	18,000 rpm [2]
Homogenization Duration	Not specified (Ultra-Turrax homogenizer used) [2]
Sonication Time	15 minutes (in cycles of 20 seconds on/off) [1]
Sonication Power/ Frequency	500 W, 20 kHz [1]

| **Key Formulation Components** | **Lipid Phase:** Compritol + Oleic acid **Aqueous Phase:** 1.5% PVA (Polyvinyl Alcohol) solution [2] || **Resulting Particle Size** | 96.63 ± 1.87 nm [1] || **Polydispersity Index (PDI)** | 0.27 ± 0.15 (indicating a narrow size distribution) [1] || **Zeta Potential** | -32.7 ± 2.48 mV (indicating good physical stability) [1] || **Encapsulation Efficiency** | $96.49 \pm 1.46\%$ [1] |

Detailed Experimental Protocol

Here is a step-by-step workflow for the preparation of **Imatinib Mesylate**-loaded nanoparticles, based on the published method.



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- **Prepare Lipid Phase:** Dissolve 100 mg of PLGA (Poly(lactide-*co*-glycolide)) and 5 mg of **Imatinib Mesylate** in 5 mL of chloroform [2].
- **Prepare Aqueous Phase:** Prepare a 20 mL aqueous solution containing 1.5% (w/v) PVA (Polyvinyl Alcohol) as a stabilizer [2].
- **Form Primary Emulsion:** Add the lipid phase solution dropwise into the aqueous PVA solution while homogenizing at **18,000 rpm** using an Ultra-Turrax homogenizer (e.g., IKA T25) [2]. This creates a coarse emulsion.
- **Sonicate the Emulsion:** Subject the coarse emulsion to probe sonication for **15 minutes**. To prevent overheating, use a pulsed cycle of **20 seconds on and 20 seconds off**. The sonicator should be set to a power of **500 W** and a frequency of **20 kHz** [1].
- **Purify Nanoparticles:** Stir the resulting nano-emulsion for 3 hours to evaporate the organic solvent. Centrifuge the suspension at 20,000 rpm for 15 minutes to pellet the nanoparticles. Wash the pellet

three times with ultra-pure water to remove any free drug and PVA [2].

- **Lyophilize Product:** The final nanoparticle pellet is freeze-dried for storage and future use [2].

Troubleshooting FAQs

Here are answers to some common issues you might encounter during the process:

Q1: Our resulting particle size is too large or the distribution is too broad (high PDI). What adjustments can we make?

- **Increase Homogenization/Sonication Energy:** The size of nanoparticles is directly influenced by the energy input during emulsification. You can try increasing the homogenization speed (if possible) or the sonication time. Ensure the sonicator probe is positioned correctly in the center of the sample for uniform energy distribution.
- **Check Surfactant Concentration:** An insufficient amount of the emulsifier (PVA) can lead to inadequate stabilization during particle formation, causing coalescence and larger sizes. Verify that the PVA concentration is optimal.
- **Optimize Lipid-to-Aqueous Phase Ratio:** The volume ratio of the two phases can affect emulsion stability. A very high lipid phase volume can be difficult to properly emulsify, leading to larger droplets and particles.

Q2: We are getting a low drug encapsulation efficiency. What could be the cause?

- **Drug Solubility: Imatinib Mesylate** must have sufficient solubility in the lipid phase (chloroform with PLGA) to be efficiently encapsulated. If solubility is low, the drug will partition into the external aqueous phase during emulsification. Conduct a pre-formulation solubility study of the drug in different lipid solvents and matrices [1].
- **Drug Leakage During Purification:** Rapid diffusion of the drug can occur during the solvent evaporation and washing steps. Using a smaller volume of wash liquid and reducing the contact time can help minimize drug loss.
- **Formulation Composition:** The ratio of solid lipid to liquid lipid in the core can affect how much drug the matrix can hold. You may need to adjust the PLGA and/or oleic acid ratios to create a more compatible environment for the drug [1].

Q3: The nanoparticle suspension is unstable and aggregates. How can we improve stability?

- **Verify Zeta Potential:** A high zeta potential (typically $> |\pm 30|$ mV) indicates strong electrostatic repulsion between particles, which prevents aggregation. The successful formulation had a zeta potential of -32.7 mV [1]. If your value is low, it suggests the stabilizer (PVA) is not effectively adsorbing to the particle surface.

- **Ensure Proper Lyophilization:** For long-term storage, freeze-drying (lyophilization) is essential. Using a cryoprotectant (e.g., sucrose, trehalose) during lyophilization is critical to prevent nanoparticle aggregation upon reconstitution.

Key Optimization Considerations

- **Component Quality:** The molecular weights of PLGA and PVA can influence the process and final product. The protocol used PLGA with an Mw of 24,000–38,000 Da and PVA with an Mw of 31,000–50,000 Da [2].
- **Equipment Calibration:** The efficiency of sonication can vary between instruments and with probe wear. Regularly calibrate your sonicator to ensure consistent energy output.

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References

1. Pre-Formulation, Cellular Uptake and Cytotoxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]
2. Delivery as nanoparticles reduces imatinib -induced... mesylate [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Imatinib mesylate homogenization speed sonication time optimization]. Smolecule, [2026]. [Online PDF]. Available at:

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